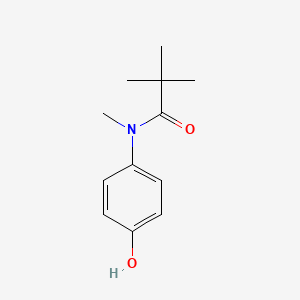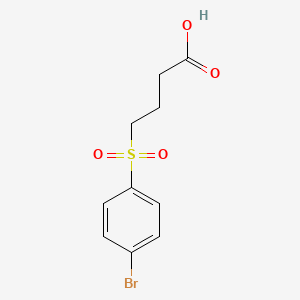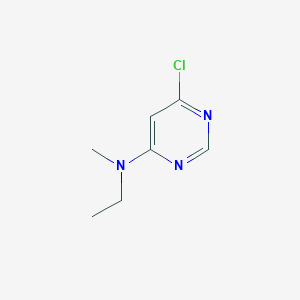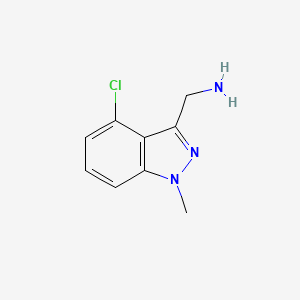
2-méthoxy-4-N,4-N-diméthylpyridine-3,4-diamine
Vue d'ensemble
Description
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications optiques
Le composé a été utilisé dans la croissance et la caractérisation de monocristaux organiques pour des applications optiques . Le cristal cultivé a été confirmé par des analyses de diffraction des rayons X (DRX) monocristalline et en poudre . Les études de photoluminescence montrent que le cristal cultivé a une émission de couleur verte .
Optique non linéaire
Le composé est important dans les applications photoniques en raison de leurs temps de réponse rapides et de la possibilité d'optimiser les structures moléculaires pour maximiser les réponses non linéaires . Les propriétés optiques non linéaires des matériaux jouent un rôle vital dans de nombreuses nouvelles applications .
Spectroscopie laser
Le composé est précieux dans le domaine de la spectroscopie laser . Les matériaux NLO organiques peuvent atteindre des efficacités NLO beaucoup plus élevées et offrent en outre un grand nombre de possibilités de conception .
Communication optique
Le composé est utilisé dans la communication optique . Les cristaux organiques non linéaires sont considérables dans les technologies récentes en raison de leur valeur industrielle dans les domaines de la communication optique .
Stockage de données optique
Le composé est utilisé dans le stockage de données optique . Les cristaux organiques non linéaires sont considérables dans les technologies récentes en raison de leur valeur industrielle dans les domaines du stockage de données optique .
Industrie textile
Le composé est utilisé dans l'industrie textile, comme la teinture du coton, les procédés d'impression tels que les encres de tatouage jaunes, les émaux pour jouets, les émulsions et les peintures de signalisation .
Molécules bioactives
Le composé a été utilisé dans la synthèse de molécules bioactives . Une série de N2-[2-chloro-4(3,4,5-triméthoxy phényl azétidin-1-yl]-N 4-(aryl substitué)-1,3-thiazole-2,4-diamine ont été synthétisées et criblées pour leur activité antioxydante in vitro .
Recherche en protéomique
Le composé est utilisé dans la recherche en protéomique . Il s'agit d'un produit biochimique utilisé dans l'étude des protéines, de leurs structures et de leurs fonctions .
Propriétés
IUPAC Name |
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11(2)6-4-5-10-8(12-3)7(6)9/h4-5H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYCEZLJOQVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)
![N-[3-(Methylthio)benzyl]propan-2-amine](/img/structure/B1460752.png)

amine](/img/structure/B1460755.png)







amine](/img/structure/B1460769.png)
![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)
